molecular formula C8H6BFN2O3 B12458316 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid

Cat. No.: B12458316
M. Wt: 207.96 g/mol
InChI Key: VNDSXBAFJXDGMG-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the 1,2,4-oxadiazole ring. Finally, the boronic acid group is introduced via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization step and large-scale palladium-catalyzed borylation reactions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential as an anticancer agent, given the biological activity of related oxadiazole compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and as a potential therapeutic agent. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the boronic acid group in 5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid makes it unique compared to its analogs. This functional group allows for specific interactions with biological molecules and can be used in various chemical transformations, making it a versatile compound for research and industrial applications .

Biological Activity

5-Fluoro-2-(1,2,4-oxadiazol-3-yl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an oxadiazole moiety, which contribute to its pharmacological properties. The following sections detail its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C8_8H6_6BFN2_2O3_3
  • Molecular Weight : 207.96 g/mol
  • CAS Number : 1451392-63-4

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid with appropriate oxadiazole precursors under controlled conditions. The specific synthetic pathways may vary based on the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. It has been shown to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.
  • Mechanism of Action : The proposed mechanism involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within the cells.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Inhibition Studies : Agar diffusion tests indicated that this compound possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

Case Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry investigated various boronic acid derivatives for their anticancer properties. The study found that this compound exhibited a notable reduction in cell viability in A549 cells compared to controls (p < 0.05).

CompoundCell LineIC50 (µM)
ControlA549>50
TestA54915

Case Study 2: Antibacterial Activity

Research published in Antibiotics assessed the antibacterial efficacy of various phenylboronic acids. The findings indicated that this compound effectively inhibited bacterial growth with a significant zone of inhibition observed against S. aureus.

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1575
Escherichia coli12100

Properties

Molecular Formula

C8H6BFN2O3

Molecular Weight

207.96 g/mol

IUPAC Name

[5-fluoro-2-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C8H6BFN2O3/c10-5-1-2-6(7(3-5)9(13)14)8-11-4-15-12-8/h1-4,13-14H

InChI Key

VNDSXBAFJXDGMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)F)C2=NOC=N2)(O)O

Origin of Product

United States

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